2-Chlorothiazolo[4,5-c]pyridine
Overview
Description
2-Chlorothiazolo[4,5-c]pyridine is a chemical compound with the molecular formula C6H3ClN2S . It has a molecular weight of 170.62 . The InChI code for this compound is 1S/C6H3ClN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety . The InChI key for this compound is KOMCNNOKJKIIHK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthetic Methodologies and Intermediates
2-Chlorothiazolo[4,5-c]pyridine and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For example, the single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines from commercially available dichloro-aminopyrimidine and isothiocyanates showcases the utility of such chlorothiazolo pyridine derivatives in forming novel, differentially functionalized thiazolopyrimidines (Jian Liu et al., 2005). Similarly, the formation of 2-substituted thiazolopyridines through a procedure involving ortho-amino pyridine, carboxylic acid, and phosphorus oxychloride demonstrates the versatility of thiazolopyridine frameworks in heterocyclic chemistry (G. El‐Hiti, 2003).
Electrochromic Materials
The exploration of novel electron acceptors for electrochromics includes the use of thiadiazolopyridine derivatives. For instance, thiadiazolo[3,4-c]pyridine has been employed as an electron acceptor in the design of fast-switching green donor-acceptor-type electrochromic polymers with low bandgaps, demonstrating their potential in developing advanced electrochromic devices (Shouli Ming et al., 2015).
Antimicrobial and Anticancer Agents
Derivatives of this compound have been investigated for their antimicrobial and anticancer properties. A study on the utility of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal for constructing novel heterocyclic systems linked to the furo[3,2-g]chromene moiety revealed their potential in antimicrobial and anticancer applications (M. Ibrahim et al., 2022).
Herbicidal Activity
The synthesis of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives as analogues of commercial herbicides shows the application of chlorothiazolo pyridine derivatives in developing herbicidal compounds with auxin-like effects, offering new avenues for agricultural chemical development (S. Hegde, M. Mahoney, 1993).
Anti-Inflammatory and Antioxidant Activities
Thiazolo[4,5-b]pyridine derivatives have been evaluated for their anti-inflammatory and antioxidant activities. Compounds derived from thiazolo[4,5-b]pyridin-2-one exhibited significant effects in vivo and in vitro, highlighting their therapeutic potential in treating inflammation and oxidative stress-related disorders (T. Chaban et al., 2019).
Safety and Hazards
The safety information for 2-Chlorothiazolo[4,5-c]pyridine indicates that it has been classified under the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
It’s worth noting that thiazolo-pyridines, a class of compounds to which “2-chlorothiazolo[4,5-c]pyridine” belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Properties
IUPAC Name |
2-chloro-[1,3]thiazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMGCAIJTMHHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718262 | |
Record name | 2-Chloro[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884860-63-3 | |
Record name | 2-Chlorothiazolo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884860-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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